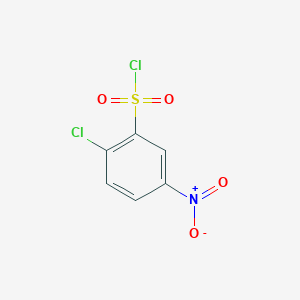
5-Isopropyl-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-1,3-benzodioxole: is an organic compound characterized by a benzene ring fused with a dioxole ring, with an isopropyl group attached to the benzene ring. The molecular formula of this compound is C10H12O2 . This compound is known for its aromaticity, which significantly enhances its stability and contributes to its reactive nature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1,3-benzodioxole typically involves the acetalization or ketalization of catechols with appropriate aldehydes or ketones. One common method involves the reaction of catechol with isopropyl aldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of zeolite catalysts, such as HY zeolite, which has been shown to be efficient for the acetalization and ketalization reactions. The use of zeolite catalysts allows for high conversion and selectivity under mild conditions, making the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions: 5-Isopropyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
Chemistry: 5-Isopropyl-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Derivatives of 1,3-benzodioxole have shown potential in improving the anti-tumor efficiency of arsenicals. These derivatives inhibit microsomal cytochrome-P450-family enzymes, extending the retention time of co-administered drugs and enhancing their therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties. It is also employed in the synthesis of polymers and resins .
作用机制
The mechanism of action of 5-Isopropyl-1,3-benzodioxole and its derivatives involves the inhibition of specific enzymes and receptors. For instance, certain derivatives act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses. These compounds bind to the auxin receptor TIR1, enhancing transcriptional activity and down-regulating the expression of root growth-inhibiting genes .
相似化合物的比较
- 1,3-Benzodioxole, 5-(1-propenyl)-
- 1,3-Benzodioxole, 5-propyl-
- 1,3-Benzodioxole, 5-ethyl-
Comparison: 5-Isopropyl-1,3-benzodioxole is unique due to the presence of the isopropyl group, which influences its reactivity and stability. Compared to 1,3-Benzodioxole, 5-(1-propenyl)-, which has a propenyl group, this compound exhibits different reactivity patterns in substitution and oxidation reactions. The isopropyl group also affects the compound’s physical properties, such as boiling point and solubility .
属性
IUPAC Name |
5-propan-2-yl-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUBNQSPUZXGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)


![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)



amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
